3-(4-Nitrophenylthio)propyl bromide
Description
3-(4-Nitrophenylthio)propyl bromide is an alkylating agent characterized by a propyl bromide backbone substituted with a 4-nitrophenylthio group. The nitro group (-NO₂) and thioether (-S-) moiety confer distinct electronic and steric properties, making this compound valuable in organic synthesis, particularly in nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H10BrNO2S |
|---|---|
Molecular Weight |
276.15 g/mol |
IUPAC Name |
1-(3-bromopropylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2S/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 |
InChI Key |
OKRLFWWHJSEZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Electron-Withdrawing vs. Electron-Donating Substituents: The nitro group in this compound is strongly electron-withdrawing, enhancing its electrophilicity compared to compounds with electron-donating groups like phenoxy (e.g., 4-chlorophenoxypropyl bromide, ). Thioether (-S-) linkages, as in the target compound, may confer greater stability against hydrolysis compared to oxygen-based ethers but lower solubility in polar solvents .
Physical Properties
Key physical data for selected compounds are summarized below:
Key Research Findings
- Substituent Effects on Melting Points : Aryloxypropyl bromides () exhibit higher melting points (112–160°C) compared to aliphatic derivatives, likely due to crystallinity from aromatic stacking .
- Biochemical Utility : Pyridinium bromides (e.g., ) are used in protein modification studies, whereas the target compound’s nitro group may limit biocompatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
